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Cat. No.: B558433

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-D-tyrosine methyl ester (Boc-D-Tyr-OMe) is a protected amino acid
derivative that serves as a critical building block in the synthesis of peptidomimetics for
neuropharmacology research. Its unique structural features, including the D-configuration of
the chiral center and the Boc and methyl protecting groups, allow for the creation of peptides
with enhanced stability against enzymatic degradation and modified receptor binding
properties. This document provides detailed application notes, experimental protocols, and
data presentation for the use of Boc-D-Tyr-OMe in the development of novel
neuropharmacological agents, with a focus on opioid receptor modulation and dopamine
synthesis inhibition.

Peptides incorporating Boc-D-Tyr-OMe and its derivatives have shown significant potential in
targeting neurological disorders. The D-amino acid configuration confers resistance to
proteases, thereby increasing the in vivo half-life of the peptide. Furthermore, modifications to
the tyrosine residue can fine-tune receptor selectivity and affinity, offering a pathway to develop
therapeutics with improved efficacy and reduced side effects.

Physicochemical Properties of Boc-D-Tyr-OMe

A summary of the key physicochemical properties of Boc-D-Tyr-OMe is presented in the table
below. This data is essential for its handling, storage, and use in chemical synthesis.
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Property Value

methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-

IUPAC Name
hydroxyphenyl)propanoate
Molecular Formula C15H21:NOs
Molecular Weight 295.33 g/mol
Appearance White to off-white solid
Purity >98%
- Soluble in organic solvents such as DMF and
Solubility
DCM
Storage Temperature 2-8°C

Applications in Neuropharmacology

The primary application of Boc-D-Tyr-OMe in neuropharmacology is as a precursor for the
synthesis of modified peptides targeting various components of the central nervous system.
Two key areas of research are:

o Opioid Receptor Modulation: Peptides containing D-tyrosine and its O-methylated derivatives
are crucial in the design of ligands for opioid receptors (mu, delta, and kappa). These
receptors are G-protein coupled receptors (GPCRSs) that mediate analgesia and are
implicated in mood, reward, and other neurological processes. The incorporation of Boc-D-
Tyr-OMe can lead to the development of potent and selective opioid receptor agonists or
antagonists.

» Dopamine Synthesis Inhibition: O-Methyl-D-tyrosine, the core structure of Boc-D-Tyr-OMe
after deprotection, has been investigated as an inhibitor of tyrosine hydroxylase. This
enzyme is the rate-limiting step in the synthesis of the neurotransmitter dopamine. Peptides
containing this moiety could therefore be explored as tools to modulate dopaminergic
pathways, which are relevant in conditions such as Parkinson's disease and schizophrenia.

Experimental Protocols
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Solid-Phase Peptide Synthesis (SPPS) using Boc-D-
Tyr(Me)-OH

This protocol outlines the manual solid-phase synthesis of a model peptide incorporating an O-
methylated D-tyrosine residue.

Materials:

» Merrifield resin (or other suitable solid support)

e Boc-protected amino acids (including Boc-D-Tyr(Me)-OH)

e Dichloromethane (DCM)

¢ N,N-Dimethylformamide (DMF)

» Trifluoroacetic acid (TFA)

 Diisopropylethylamine (DIEA)

e 1-Hydroxybenzotriazole (HOBLt)

¢ N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
e Anhydrous hydrofluoric acid (HF) or other cleavage cocktail

e Anisole (scavenger)

Diethyl ether

Procedure:

o Resin Swelling: Swell the resin in DCM for 1-2 hours.

e First Amino Acid Attachment: Attach the first Boc-protected amino acid to the resin using an
appropriate method (e.g., cesium salt method).

» Peptide Chain Elongation (per cycle):
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o Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM,
isopropanol, and then DMF.

o Neutralization: Treat the resin with 10% DIEA in DMF. Wash with DMF.

o Amino Acid Coupling: Dissolve the next Boc-amino acid and HOBt in DMF. Add DCC and
pre-activate for 10 minutes at 0°C. Add the activated amino acid solution to the resin and
agitate for 2-4 hours. Monitor the reaction with a Kaiser test.

o Cleavage and Deprotection: After the final coupling and deprotection steps, treat the peptide-
resin with anhydrous HF and anisole at 0°C for 1-2 hours to cleave the peptide from the resin
and remove side-chain protecting groups.

o Peptide Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether.
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

o Characterization: Confirm the identity and purity of the synthesized peptide using mass
spectrometry and analytical RP-HPLC.
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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Opioid Receptor Binding Assay ([**>S]GTPyS Binding)

This assay measures the functional activity of a peptide by quantifying its ability to stimulate the
binding of [3>*S]GTPYS to G-proteins upon receptor activation.

Materials:
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o Cell membranes expressing the opioid receptor of interest (e.g., CHO cells transfected with
d-opioid receptor)

e [¥S]GTPyS (radioligand)

e GDP

o Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4, 100 mM NaCl, 5 mM MgClz2)
o Test peptide at various concentrations

« Scintillation cocktail and vials

 Scintillation counter

Procedure:

o Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell membranes, GDP,
and assay buffer.

 Incubation: Add the test peptide at varying concentrations to the reaction mixture. Incubate at
30°C for 15 minutes.

o Radioligand Addition: Add [3*S]GTPYS to the reaction mixture and incubate for an additional
60 minutes at 30°C.

o Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
Wash the filters with ice-cold assay buffer.

» Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and
measure the radioactivity using a scintillation counter.

o Data Analysis: Determine the ECso (concentration for 50% of maximal response) and Emax
(maximal effect) values by non-linear regression analysis of the concentration-response
curves. The equilibrium dissociation constant (Ki) can be calculated from the ICso value
obtained in competition binding assays.[1]

Tyrosine Hydroxylase Inhibition Assay
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This assay determines the ability of a peptide to inhibit the activity of tyrosine hydroxylase, the

rate-limiting enzyme in dopamine synthesis.

Materials:

Purified tyrosine hydroxylase enzyme

L-tyrosine (substrate)

Cofactors (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin)
Assay buffer (e.g., 50 mM HEPES, pH 7.0)

Test peptide at various concentrations

HPLC system with electrochemical or fluorescence detection

Procedure:

Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, cofactors,
and the test peptide at various concentrations.

Enzyme Addition: Add the purified tyrosine hydroxylase to the reaction mixture and pre-
incubate for 10 minutes at 37°C.

Substrate Addition: Initiate the reaction by adding L-tyrosine. Incubate for a defined period
(e.g., 20 minutes) at 37°C.

Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

Product Quantification: Centrifuge the samples to pellet precipitated protein. Analyze the
supernatant for the product, L-DOPA, using HPLC with electrochemical or fluorescence
detection.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test
peptide. Determine the ICso value (concentration for 50% inhibition) by plotting the
percentage of inhibition against the logarithm of the peptide concentration.
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Data Presentation

Quantitative data from neuropharmacological studies of peptides derived from Boc-D-Tyr-OMe
and related compounds are summarized below.

Table 1: Opioid Receptor Binding and Functional Activity

Peptide Receptor Assay Type Parameter Value (nM) Reference

BOC-Tyr-Pro- ] Ke vs. [D-
In vitro

Gly-Phe-Leu- Delta ] Alaz, D-Leu’®]- 39.5 [2]
bioassay )

Thr(OtBu) enkephalin

Ke vs. [D-

BOC-Tyr-Pro- )
In vitro Penz, D-

Gly-Phe-Leu- Delta ) 38.7 [2]
bioassay Pen>]enkeph

Thr(OtBu) )

alin

BOC-Tyr-Pro- )
In vitro Ke vs.

Gly-Phe-Leu-  Delta ] ) 27.3 [2]
bioassay deltorphin-Ii

Thr(OtBu)

BOC-Tyr-Pro- )
In vitro Ke vs.

Gly-Phe-Leu- Mu ] 368,000 [2]
bioassay DAMGO

Thr(OtBu)

BOC-Tyr-Pro- ] Ke vs.
In vitro

Gly-Phe-Leu-  Kappa ) ethylketocycl >200,000 [2]
bioassay )

Thr(OtBu) azocine

BOC-Tyr-Pro-
Receptor _

Gly-Phe-Leu-  Delta o Ki 300-1000 [2]
binding

Thr(OtBu)

BOC-Tyr-Pro- )
Receptor Ki vs. [3H]-

Gly-Phe-Leu- Mu o >30,000 [2]
binding DAMGO

Thr(OtBu)

Table 2: Tyrosinase Inhibitory Activity of Peptides (lllustrative)
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Peptide ICs0 (MM) Reference
DLGFLARGF 3.09 [31[4]
WQLTL 3.86 [4]
FDLGFLAR 4.00 [4]

WSEVF 5.81 [4]

Note: Data for tyrosine hydroxylase inhibition by specific Boc-D-Tyr-OMe derived peptides is
limited in publicly available literature. The tyrosinase inhibition data is provided as an example

of an enzyme inhibition assay.

Signaling Pathways and Workflows
Delta-Opioid Receptor Antagonist Signaling

Peptides derived from Boc-D-Tyr-OMe can act as antagonists at the delta-opioid receptor. An
antagonist binds to the receptor but does not elicit a biological response, thereby blocking the
effects of endogenous agonists like enkephalins. This can modulate various downstream

signaling pathways.
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Caption: Signaling pathway of a delta-opioid receptor antagonist.
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Dopamine Synthesis Pathway and Potential Inhibition

Peptides containing O-methyl-D-tyrosine have the potential to inhibit tyrosine hydroxylase, the
rate-limiting enzyme in the synthesis of dopamine.
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Caption: Potential inhibition of the dopamine synthesis pathway.

Conclusion

Boc-D-Tyr-OMe is a valuable chemical tool for the synthesis of novel peptidomimetics with
significant potential in neuropharmacology. Its incorporation into peptide sequences can lead to
compounds with enhanced stability and tailored receptor interactions. The protocols and data
presented here provide a framework for researchers to design, synthesize, and evaluate new
therapeutic candidates targeting the opioid and dopaminergic systems. Further research into
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peptides derived from Boc-D-Tyr-OMe is warranted to explore their full therapeutic potential for
treating a range of neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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